molecular formula C13H14N2O3S B5832939 4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B5832939
M. Wt: 278.33 g/mol
InChI Key: QKYHFKJXDYKEMN-UHFFFAOYSA-N
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Description

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylsulfanyl group attached to the pyrimidine ring

Properties

IUPAC Name

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-9-5-3-8(4-6-9)7-10-11(16)14-13(19-2)15-12(10)17/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYHFKJXDYKEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiourea to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a desulfurized pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenylacetone: Shares the methoxy and hydroxy functional groups but differs in the core structure.

    4-methoxyphenol: Contains a methoxy group attached to a phenol ring, lacking the pyrimidine structure.

    2-methoxy-5-[(phenylamino)methyl]phenol: Similar in having a methoxy group and a phenyl ring but differs in the substitution pattern and core structure.

Uniqueness

4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science.

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